MRT00033659

Description

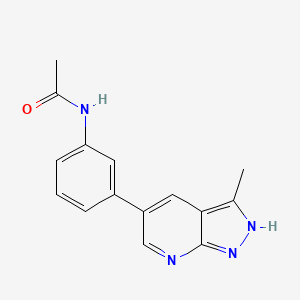

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-14-7-12(8-16-15(14)19-18-9)11-4-3-5-13(6-11)17-10(2)20/h3-8H,1-2H3,(H,17,20)(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPGSDPFRCNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)C3=CC(=CC=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ULK1/2 Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Unc-51 like autophagy activating kinase 1/2 (ULK1/2) signaling pathway, a critical regulator of autophagy. It delves into the mechanism of action of ULK1/2 inhibitors, with a focus on their therapeutic potential in oncology, particularly in the context of KRAS-mutant cancers. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Core Signaling Pathway: ULK1/2 in Autophagy Initiation

ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components. The ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, is a central hub for integrating upstream nutrient and energy-sensing signals to regulate autophagosome formation.[1]

Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1/2 and ATG13, thereby suppressing autophagy. Conversely, under conditions of starvation or cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates multiple downstream targets, including components of the VPS34 complex (Beclin-1, VPS34, and VPS15), to initiate the formation of the phagophore, the precursor to the autophagosome.[1]

A key downstream event of ULK1/2 activation is the phosphorylation of ATG13 at serine 318 (pS318), which serves as a biomarker for ULK1/2 kinase activity and autophagy initiation.[2]

Mechanism of Action of ULK1/2 Inhibitors in Cancer

In certain cancer types, such as KRAS-mutant non-small cell lung cancer (NSCLC), tumor cells can utilize autophagy as a pro-survival mechanism to cope with metabolic stress and to resist therapy.[3][4] Inhibition of ULK1/2 presents a promising therapeutic strategy to block this cytoprotective autophagy and enhance the efficacy of other anticancer agents.[3][4]

MRT00033659 and similar compounds, such as DCC-3116, are potent and selective inhibitors of ULK1/2.[2][3] By binding to the kinase domain of ULK1 and ULK2, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the initiation of autophagy. This leads to an accumulation of autophagy substrates like p62 and prevents the formation of autophagosomes, which can be monitored by observing the localization of LC3-II.[1]

In KRAS-mutant cancers, inhibition of the KRAS signaling pathway with drugs like sotorasib can induce a stress response that upregulates autophagy.[3][4] Combining a ULK1/2 inhibitor with a KRAS inhibitor can therefore lead to a synergistic antitumor effect by simultaneously blocking the primary oncogenic driver and the key survival pathway.[2][3][4]

Quantitative Data: In Vitro Inhibition of ULK1/2

The following table summarizes the inhibitory activity of a representative ULK1/2 inhibitor.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| DCC-3116 | ULK1/2 | Biochemical | <1 | N/A | [3] |

| DCC-3116 | ULK1/2 | Cellular (pATG13) | 10 | Various | [3] |

Experimental Protocols

Immunoblotting for Autophagy Markers

Objective: To assess the effect of ULK1/2 inhibition on autophagy-related protein levels.

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., NCI-H2122) at a suitable density and allow them to adhere overnight. Treat cells with the ULK1/2 inhibitor (e.g., DCC-3116) at various concentrations for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ATG13 (S318), ATG13, LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assay using mCherry-EGFP-LC3 Reporter

Objective: To measure the effect of ULK1/2 inhibition on autophagic flux.

Methodology:

-

Cell Transduction: Transduce cancer cell lines (e.g., NCI-H2122, Calu-1, NCI-H358) with a lentiviral vector expressing the mCherry-EGFP-LC3 reporter. This reporter fluoresces yellow (mCherry and EGFP) in non-acidic compartments like the cytoplasm and autophagosomes, and red (mCherry only) in acidic autolysosomes, as the EGFP signal is quenched by the low pH.

-

Cell Treatment: Plate the transduced cells and treat them with the ULK1/2 inhibitor, a known autophagy inducer (e.g., rapamycin as a positive control), or a vehicle control for 48 hours.[5]

-

Microscopy: Image the cells using a fluorescence microscope.

-

Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A decrease in both yellow and red puncta upon treatment with a ULK1/2 inhibitor indicates a blockage of autophagic flux. An increase in red puncta indicates an increase in autophagic flux.[5]

Visualizations

Caption: The ULK1/2 signaling pathway in autophagy initiation and its inhibition.

Caption: Experimental workflow for the mCherry-EGFP-LC3 autophagic flux assay.

References

- 1. arcusbio.com [arcusbio.com]

- 2. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]

- 3. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]

Unveiling MRT00033659: A Technical Guide to a Pyrazolo-Pyridine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of MRT00033659, a pyrazolo-pyridine analogue identified as a potent, broad-spectrum kinase inhibitor. This document details its chemical structure, mechanism of action, and summarizes key quantitative data. Furthermore, it provides detailed experimental methodologies for the assays cited, offering a valuable resource for researchers in oncology and cell biology.

Core Compound Information

This compound, with the CAS number 1401731-54-1, is a small molecule inhibitor belonging to the pyrazolo-pyridine class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl]acetamide[1] |

| Molecular Formula | C₁₅H₁₄N₄O[1][2] |

| Molecular Weight | 266.30 g/mol [1][2] |

| CAS Number | 1401731-54-1[2] |

| SMILES | CC1=C2C=C(C=NC2=NN1)C3=CC(=CC=C3)NC(=O)C[1] |

| Synonyms | MRT59, CHEMBL2430323[1] |

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of Casein Kinase 1 (CK1) and Checkpoint Kinase 1 (CHK1)[2]. Its inhibitory activity against these kinases leads to the activation of the p53 signaling pathway, a critical tumor suppressor pathway, and the destabilization of the E2F-1 transcription factor, which is involved in cell cycle progression[2]. Notably, this compound does not exhibit inhibitory activity against p38α MAPK[2].

The activation of the p53 pathway is a key consequence of this compound activity. This is evidenced by the robust and sustained stabilization of p53, MDM2, and p21 proteins observed in cellular assays[2]. This stabilization can lead to cell cycle arrest and apoptosis, contributing to the compound's anti-proliferative effects.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Quantitative Biological Data

The following table summarizes the key in vitro activities of this compound.

| Target | Assay Type | IC₅₀ (µM) | Cell Line | Conditions | Reference |

| CK1δ | Kinase Assay | 0.9 | N/A | In vitro biochemical assay | [2] |

| CHK1 | Kinase Assay | 0.23 | N/A | In vitro biochemical assay | [2] |

| - | Cell Viability | >5 | Various | Induces substantial cell death at concentrations from 5 µM after 48 hours. | [2] |

| - | Protein Level | 0.2 - 5 | Various | Induces stabilization of p53, MDM2, and p21 after 48 hours. | [2] |

| - | Protein Level | 0.2 - 5 | Various | Induces destabilization of E2F-1 after 48 hours. | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

General Protocol:

-

Reaction Mixture Preparation: A typical kinase reaction mixture includes the purified kinase enzyme, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), and a reaction buffer containing MgCl₂.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Initiation: The kinase reaction is initiated by adding the ATP solution to the mixture of enzyme, substrate, and inhibitor.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA to chelate the magnesium ions.

-

Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane, followed by washing and scintillation counting. Non-radioactive methods may employ fluorescence or luminescence detection.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Western Blotting for Protein Stabilization/Destabilization

Objective: To assess the effect of this compound on the protein levels of p53, MDM2, p21, and E2F-1.

Protocol:

-

Cell Culture and Treatment: Cells are cultured in appropriate media and treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (p53, MDM2, p21, E2F-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression.

Cell Viability Assay

Objective: To evaluate the effect of this compound on cell proliferation and viability.

Protocol (using a tetrazolium-based assay like MTT or MTS):

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: A tetrazolium salt solution (e.g., MTT or MTS) is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Solubilization (for MTT assay): If using MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. This step is not required for MTS assays where the product is soluble.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells.

Experimental Workflow Diagram

Caption: General experimental workflows.

References

MRT00033659: A Technical Guide to a Novel ULK1/2 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT00033659, also known as MRT68921, has emerged as a potent small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy pathway. Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive under stressful conditions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects in various cancer models, and detailed experimental protocols for its investigation.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of ULK1 and ULK2. These serine/threonine kinases are crucial for the initiation of autophagy. By inhibiting ULK1/2, this compound effectively blocks the autophagic flux, leading to an accumulation of stalled autophagosomes.[1][2] This disruption of the cellular stress response can induce apoptosis and inhibit proliferation in cancer cells that are dependent on autophagy for survival.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound (MRT68921) from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value |

| ULK1 | 2.9 nM |

| ULK2 | 1.1 nM |

| IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| NCI-H460 | Non-small cell lung cancer | 1.76 |

| A549 | Non-small cell lung cancer | >10 |

| H1299 | Non-small cell lung cancer | ~5 |

| U251 | Glioblastoma | ~5 |

| MNK45 | Gastric Cancer | ~5 |

| MV4;11 | Acute Myeloid Leukemia (FLT3-ITD) | Induces significant apoptosis at 2.5 µM |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Induces significant apoptosis at 2.5 µM |

| HL-60 | Acute Myeloid Leukemia (FLT3-WT) | Significantly less apoptosis compared to FLT3-ITD lines |

| U937 | Acute Myeloid Leukemia (FLT3-WT) | Significantly less apoptosis compared to FLT3-ITD lines |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Cell Line | Treatment Dose & Schedule | Outcome |

| Non-small cell lung cancer | NCI-H460 | 20 mg/kg/day and 40 mg/kg/day | Significant decrease in tumor growth |

| Gastric Cancer | MNK45 | 20 mg/kg, every 2 days | Significantly decreased tumor volumes |

| Metastatic Breast Cancer | 4T1 | 20 mg/kg/day | 71.4% survival over 24 days and complete tumor regression |

Key Signaling Pathway

The primary signaling pathway affected by this compound is the ULK1-mediated autophagy pathway. Under cellular stress, ULK1 is activated and phosphorylates downstream targets to initiate the formation of the autophagosome. This compound directly inhibits the kinase activity of ULK1, thereby blocking these downstream events.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is for assessing the effect of this compound on autophagic flux by measuring the levels of LC3-II and p62.

Materials:

-

Cancer cell lines of interest

-

This compound (MRT68921)

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 1-10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours). A positive control for autophagy inhibition, such as Bafilomycin A1 (50 nM), can be included.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Apoptosis Assay in FLT3-ITD AML Cells

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound in FLT3-ITD positive Acute Myeloid Leukemia (AML) cells.

Materials:

-

FLT3-ITD AML cell lines (e.g., MV4;11, MOLM-13) and FLT3-WT AML cell lines (e.g., HL-60, U937)

-

This compound (MRT68921)

-

RPMI-1640 medium with 10% FBS

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed AML cells at a density of 2 x 10^5 cells/mL in 12-well plates. Treat the cells with this compound (e.g., 2.5 µM) or DMSO for 48 hours.

-

Cell Harvesting and Staining: Harvest the cells by centrifugation. Wash the cells once with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Conclusion

This compound is a potent and specific dual inhibitor of ULK1 and ULK2, demonstrating significant anti-cancer activity in a range of preclinical models. Its ability to block autophagy and induce apoptosis, particularly in autophagy-dependent cancers, positions it as a promising therapeutic candidate. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in cancer research.

References

The Discovery and Synthesis of MRT68921: A Potent Dual ULK1/ULK2 Inhibitor for Autophagy Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68921 has emerged as a critical chemical probe for elucidating the intricacies of autophagy, a fundamental cellular process implicated in a myriad of human diseases, including cancer and neurodegenerative disorders. This potent, small-molecule inhibitor targets Unc-51 Like Kinase 1 (ULK1) and ULK2, the serine/threonine kinases that act as the apex regulators of the autophagy initiation complex. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MRT68921. It includes detailed experimental protocols for key assays, a summary of its potent inhibitory activity, and a plausible synthetic route. Furthermore, this document presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Introduction

Autophagy is a highly conserved catabolic process responsible for the degradation and recycling of cellular components, thereby maintaining cellular homeostasis. The ULK1 and ULK2 kinases are central to the initiation of autophagy, integrating upstream signals from nutrient-sensing pathways such as mTORC1 and AMPK. The development of specific inhibitors for these kinases is paramount for both fundamental research and as a potential therapeutic strategy. MRT68921 has been identified as a potent, dual inhibitor of ULK1 and ULK2, effectively blocking the autophagic process. This guide serves as a technical resource for researchers working with or interested in the utilization of MRT68921.

Discovery and Biological Activity

MRT68921 was identified as a potent inhibitor of ULK1 and ULK2 through kinase screening efforts. Its discovery has provided a valuable tool to dissect the role of ULK kinases in autophagy and other cellular processes.

Kinase Inhibitory Potency

MRT68921 exhibits nanomolar potency against both ULK1 and ULK2, making it one of the most potent dual inhibitors reported to date. The inhibitory activity is summarized in the table below.

| Target Kinase | MRT68921 IC50 (nM) |

| ULK1 | 2.9[1][2] |

| ULK2 | 1.1[1][2] |

Table 1: In vitro inhibitory activity of MRT68921 against ULK1 and ULK2. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

Cellular Activity

In cellular assays, MRT68921 effectively blocks autophagic flux. Treatment of cells with MRT68921 leads to the accumulation of early autophagosomal structures, indicating that ULK1/2 kinase activity is essential for both the initiation and maturation of autophagosomes[2].

Synthesis of MRT68921

While a detailed, step-by-step synthesis of MRT68921 has not been explicitly published in the primary literature, a plausible synthetic route can be devised based on the known synthesis of structurally related 2,4-diaminopyrimidine derivatives. The chemical name of MRT68921 is N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that MRT68921 can be assembled from three key fragments: a substituted 2,4-dichloropyrimidine, 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, and N-(3-aminopropyl)cyclobutanecarboxamide.

Proposed Synthetic Protocol

The synthesis would likely proceed through the following key steps:

-

Synthesis of the 2,4-Dichloropyrimidine Intermediate: Starting from a commercially available cyclopropyl-substituted pyrimidine precursor, chlorination at the 2 and 4 positions can be achieved using a standard chlorinating agent like phosphorus oxychloride (POCl3).

-

Sequential Nucleophilic Aromatic Substitution: The differential reactivity of the two chlorine atoms on the pyrimidine ring allows for sequential substitution.

-

The first substitution would involve the reaction of the 2,4-dichloropyrimidine with 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine. This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF).

-

The second substitution would involve the reaction of the resulting 2-chloro-4-aminopyrimidine intermediate with N-(3-aminopropyl)cyclobutanecarboxamide. This step would likely require more forcing conditions, such as heating in a sealed tube or microwave irradiation, again in the presence of a base and a suitable solvent.

-

-

Final Purification: The final product, MRT68921, would be purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of MRT68921 against ULK1.

Materials:

-

Recombinant human ULK1 (full-length or kinase domain)

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ATP (a mixture of non-radioactive and [γ-32P]ATP)

-

MRT68921 (or other test compounds)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ULK1, and MBP substrate.

-

Add MRT68921 at various concentrations to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of MRT68921 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophagy Flux Assay (LC3-II Immunoblotting)

This protocol describes a method to assess the effect of MRT68921 on autophagic flux in cultured cells by monitoring the levels of LC3-II.

Materials:

-

Cultured cells (e.g., HeLa, MEFs)

-

Complete cell culture medium

-

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

-

MRT68921

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with MRT68921 at the desired concentration for a specified time. A parallel set of cells should be treated with a vehicle control (e.g., DMSO).

-

To measure autophagic flux, treat a subset of the cells with a lysosomal inhibitor in the presence or absence of MRT68921 for the final 2-4 hours of the treatment period.

-

Induce autophagy by replacing the complete medium with starvation medium for 1-2 hours, if desired.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody against LC3, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an active autophagic flux. MRT68921 is expected to block this accumulation.

Signaling Pathways and Experimental Workflows

ULK1 Signaling Pathway in Autophagy

The following diagram illustrates the central role of the ULK1 complex in the initiation of autophagy and its regulation by upstream nutrient sensors.

Caption: ULK1 complex regulation in autophagy initiation.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps in performing an in vitro kinase assay to evaluate the potency of MRT68921.

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Workflow for Cellular Autophagy Flux Assay

The following diagram illustrates the workflow for assessing the impact of MRT68921 on autophagic flux in a cellular context.

Caption: Workflow for cellular autophagy flux analysis.

Conclusion

MRT68921 is a powerful and specific tool for the investigation of autophagy. Its potent dual inhibition of ULK1 and ULK2 allows for the acute and reversible blockade of the autophagic process, enabling detailed mechanistic studies. This technical guide provides researchers with the essential information and protocols required to effectively utilize MRT68921 in their studies. The continued application of this and similar chemical probes will undoubtedly deepen our understanding of autophagy and its role in health and disease, potentially paving the way for novel therapeutic interventions.

References

In-Depth Technical Guide: MRT-Series Kinase Inhibitors and their Binding Affinity for ULK1/ULK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of MRT-series compounds, potent inhibitors of the ULK1 and ULK2 kinases. While the specific compound "MRT00033659" did not yield specific binding data in the public domain, this guide focuses on the well-characterized and structurally related potent ULK1/ULK2 inhibitors, MRT67307 and its more potent analog, MRT68921 . It is plausible that the initial query contained a typographical error, and this document will serve as a detailed resource on this important class of autophagy inhibitors.

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activities of MRT67307 and MRT68921 against Unc-51 like autophagy activating kinase 1 (ULK1) and Unc-51 like autophagy activating kinase 2 (ULK2). This data is crucial for understanding the potency of these compounds and for their application in experimental settings.

| Compound | Target Kinase | IC50 (nM) |

| MRT67307 | ULK1 | 45[1] |

| ULK2 | 38[1] | |

| MRT68921 | ULK1 | 2.9[1] |

| ULK2 | 1.1[1] |

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for MRT67307 and MRT68921 against ULK1 and ULK2 was performed using a radiometric in vitro kinase assay. The following protocol provides a detailed methodology for such an experiment.

In Vitro Radiometric Kinase Assay for ULK1/ULK2 Inhibition

Objective: To determine the IC50 value of a test compound (e.g., MRT67307, MRT68921) against purified ULK1 or ULK2 kinase.

Materials:

-

Purified recombinant human ULK1 or ULK2 enzyme

-

Myelin basic protein (MBP) as a substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 µM protein kinase A inhibitor)

-

Test compound (MRT-series inhibitor) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid solution for washing

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range for potent inhibitors would be from 1 µM down to low nanomolar or picomolar concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, purified ULK1 or ULK2 enzyme, and the substrate (MBP).

-

Compound Incubation: Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the reaction mixture. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.

-

Reaction Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid solution to remove any unbound [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

MRT-series compounds inhibit the initiation of autophagy by directly targeting the kinase activity of ULK1 and ULK2. These kinases are central to the autophagy signaling pathway, acting downstream of the master metabolic sensor mTORC1.

ULK1/ULK2 Signaling Pathway in Autophagy Initiation

Under nutrient-rich conditions, mTORC1 is active and phosphorylates ULK1 and ATG13, inhibiting ULK1 kinase activity and suppressing autophagy.[2][3] Upon starvation or mTORC1 inhibition (e.g., by rapamycin), ULK1 is dephosphorylated and activated. Activated ULK1 then phosphorylates multiple downstream targets, including components of the VPS34 complex (such as Beclin-1 and ATG14), which is essential for the nucleation of the autophagosome.[4][5] MRT-series inhibitors block this crucial step by preventing ULK1/ULK2 from phosphorylating their substrates, thereby halting the initiation of autophagy.

Caption: ULK1/ULK2 signaling pathway in autophagy initiation and the point of inhibition by MRT-series compounds.

Experimental Workflow for Assessing Cellular Activity

To confirm that the inhibition of ULK1/ULK2 by MRT-series compounds translates to a functional block in autophagy within a cellular context, a cell-based assay monitoring autophagic flux is employed.

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Effects of MRT00033659: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT00033659, also known as MRT68921, is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These serine/threonine kinases are critical initiators of the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components.[3] By targeting ULK1 and ULK2, this compound serves as a powerful tool to probe the intricate roles of autophagy in normal physiology and various disease states, particularly cancer. This technical guide provides an in-depth overview of the cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Autophagy

This compound exerts its primary cellular effect by inhibiting the kinase activity of ULK1 and ULK2, thereby blocking the initiation of the autophagy cascade.[1][3] Autophagy is a tightly regulated process that begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo destined for degradation. The ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, is essential for the nucleation of the autophagosome.

Inhibition of ULK1/2 by this compound leads to a disruption in the maturation of autophagosomes and a blockage of autophagic flux.[3] This is often observed as an accumulation of the immature, lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and the autophagy receptor p62/SQSTM1, as these proteins are not efficiently degraded when the pathway is stalled.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cellular effects of this compound.

| Target | IC50 (nM) | Reference |

| ULK1 | 2.9 | [1][2] |

| ULK2 | 1.1 | [1][2] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for its primary targets, ULK1 and ULK2.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 1.76 | [6] |

| A549 | Non-small cell lung cancer | 4.32 | [6] |

| H1299 | Non-small cell lung cancer | 5.87 | [6] |

| MNK45 | Gastric cancer | 2.34 | [6] |

| U251 | Glioblastoma | 3.11 | [6] |

| SW480 | Colorectal cancer | 6.23 | [6] |

| SW620 | Colorectal cancer | 7.54 | [6] |

| HCT116 | Colorectal cancer | 8.91 | [6] |

| Colo320 | Colorectal cancer | 5.43 | [6] |

| HT-29 | Colorectal cancer | 6.88 | [6] |

| PC-3 | Prostate cancer | 4.76 | [6] |

| U266 | Multiple myeloma | 3.98 | [6] |

Table 2: Cytotoxic Effects of this compound in Various Cancer Cell Lines. The IC50 values for cell viability after 24 hours of treatment show that this compound exhibits cytotoxic effects across a range of cancer cell types.[6]

Key Cellular Effects and Experimental Observations

Inhibition of Autophagy

As a potent ULK1/2 inhibitor, the most direct cellular effect of this compound is the inhibition of autophagy. This is typically assessed by monitoring the levels of key autophagy-related proteins.

-

Phosphorylation of ATG13: ULK1 phosphorylates ATG13 at Serine 318 as part of the autophagy initiation process. Treatment with this compound leads to a significant reduction in the phosphorylation of ATG13 at this site, serving as a direct readout of ULK1 inhibition in cells.[4]

-

LC3-II Accumulation: Inhibition of autophagic flux by this compound results in the accumulation of the lipidated form of LC3 (LC3-II), which is associated with the autophagosome membrane.[4][5]

-

p62 Accumulation: The autophagy receptor p62 is normally degraded upon completion of the autophagic process. Its accumulation following this compound treatment is another indicator of blocked autophagic flux.[5]

Induction of Apoptosis

In several cancer cell lines, particularly those with a dependency on autophagy for survival, inhibition of this pathway by this compound can trigger programmed cell death, or apoptosis.

-

FLT3-ITD Acute Myeloid Leukemia (AML): this compound has been shown to induce apoptosis in AML cells harboring the FLT3-ITD mutation.[5] This effect is associated with the activation of the caspase pathway.[5]

-

Neuroblastoma: In neuroblastoma cell lines, ULK1 inhibition by similar compounds promotes apoptosis.[7]

Effects on the Cell Cycle

Recent studies have suggested that ULK1 inhibitors can also impact cell cycle progression, indicating a broader role for ULK1 beyond autophagy.

-

Mitotic Dysregulation: Treatment with ULK1 inhibitors, including MRT68921, has been observed to cause spindle microtubule disorganization and inhibit the phosphorylation of histone H3 at Serine 10, a key event in mitosis.[8] This can lead to defects in chromosome segregation and the formation of polyploid cells.[8]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]

- 5. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ULK1 inhibitor induces spindle microtubule disorganization and inhibits phosphorylation of Ser10 of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MRT00033659 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT00033659 is a potent, broad-spectrum, pyrazolo-pyridine based kinase inhibitor. Its primary targets are Casein Kinase 1δ (CK1δ) and Checkpoint Kinase 1 (CHK1). By inhibiting these kinases, this compound activates the p53 signaling pathway and promotes the destabilization of the E2F-1 transcription factor. These molecular events culminate in decreased cell viability and the induction of apoptosis in susceptible cell lines. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action Overview

This compound exerts its anti-proliferative effects through the dual inhibition of CK1δ and CHK1. This inhibition leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally regulate genes involved in cell cycle arrest and apoptosis. Concurrently, the inhibition of these kinases can lead to the destabilization of the E2F-1 protein, a key regulator of cell cycle progression. The coordinated activation of p53 and downregulation of E2F-1 likely contribute to the observed reduction in cell number and induction of apoptosis.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (µM) |

| CK1δ | 0.9 |

| CHK1 | 0.23 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free in vitro assay.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration (µM) | Effect | Duration (hours) |

| Cell Viability | A-375 | 5 - 40 | Significant reduction in cell number observed at ≥ 5 µM | 48 |

| Apoptosis Induction | A-375 | 5 - 80 | Substantial cell death induced at ≥ 5 µM | 48 |

| p53 Pathway Activation | A-375 | 0.2 - 80 | Robust and sustained stabilization of p53, MDM2, and p21 proteins | 48 |

| E2F-1 Destabilization | A-375 | 0.2 - 5 | Destabilization of E2F-1 protein | 48 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (for CK1δ and CHK1)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against CK1δ and CHK1 kinases. The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

-

Recombinant human CK1δ or CHK1 enzyme

-

Kinase-specific substrate (e.g., Casein for CK1δ, CHKtide for CHK1)

-

This compound

-

ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, the appropriate substrate, and the diluted this compound or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radiometric detection).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ Reagent).

-

For radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity, using a luminescence plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cells (e.g., A-375)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 48 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control as described for the cell viability assay.

-

After the incubation period, harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

p53 Activation Assay (Western Blot)

This assay detects the stabilization of p53 protein as an indicator of pathway activation.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells and treat with this compound or vehicle control.

-

After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

Visualizations

Caption: Signaling pathway of this compound.

Caption: In Vitro Kinase Assay Workflow.

Caption: General Cell-Based Assay Workflow.

Application Notes and Protocols for MRT68921 (Autophagy Inhibitor) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68921 is a potent and selective dual inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, key enzymes that play a critical role in the initiation of the autophagy pathway.[1][2] By inhibiting ULK1/2, MRT68921 effectively blocks the autophagic flux, leading to an accumulation of early autophagosomal structures.[1] This disruption of the cellular recycling process can induce apoptosis and increase reactive oxygen species (ROS) in cancer cells, making MRT68921 a valuable tool for cancer research and a potential therapeutic agent.[3] These application notes provide detailed protocols for the use of MRT68921 in cell culture, including methods for assessing its effects on cell viability, apoptosis, and autophagy.

Mechanism of Action

MRT68921 exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are essential for the formation of the phagophore, the precursor to the autophagosome. Inhibition of ULK1/2 by MRT68921 disrupts the maturation of autophagosomes, thereby blocking the cellular process of autophagy.[1] This can lead to an accumulation of cellular waste and stress, ultimately triggering apoptotic cell death in cancer cells that are dependent on autophagy for survival.[3]

Signaling Pathway Diagram

Caption: MRT68921 inhibits the ULK1/2 complex, blocking autophagy and inducing apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for MRT68921.

Table 1: Kinase Inhibitory Activity of MRT68921

| Target Kinase | IC₅₀ (nM) |

| ULK1 | 2.9 |

| ULK2 | 1.1 |

Data sourced from MedchemExpress and Selleck Chemicals.[2]

Table 2: Cytotoxic Activity of MRT68921 in Various Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H460 | Non-small cell lung cancer | 1.76 |

| MNK45 | Gastric cancer | ~2-3 |

| U251 | Glioblastoma | ~3-4 |

| A549 | Non-small cell lung cancer | ~4-5 |

| H1299 | Non-small cell lung cancer | ~5-6 |

| SW480 | Colorectal cancer | ~6-7 |

| SW620 | Colorectal cancer | ~7-8 |

| HCT116 | Colorectal cancer | ~8-9 |

| HT-29 | Colorectal cancer | ~8-9 |

| Colo320 | Colorectal cancer | ~8-9 |

| PC-3 | Prostate cancer | ~8-9 |

| U266 | Multiple myeloma | ~8-9 |

Data sourced from a study by Feng et al. (2021).[4]

Experimental Protocols

Preparation of MRT68921 Stock Solution

Materials:

-

MRT68921 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

MRT68921 is soluble in DMSO.[2][5] To prepare a 10 mM stock solution, dissolve 4.35 mg of MRT68921 (molecular weight: 434.58 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle heating may be required.[5]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[3]

Cell Culture Treatment with MRT68921

Protocol:

-

Culture cells to the desired confluency in appropriate cell culture medium.

-

On the day of the experiment, thaw an aliquot of the MRT68921 stock solution.

-

Prepare the desired final concentrations of MRT68921 by diluting the stock solution in fresh cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of MRT68921 or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired period (e.g., 8, 24, or 48 hours) before proceeding with downstream assays.[4]

Cytotoxicity Assay using CCK-8

This protocol is adapted for a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

MRT68921 stock solution

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Prepare serial dilutions of MRT68921 in complete medium. A typical concentration range to test is 0.1 to 40 µM.[4] Include a vehicle control (medium with DMSO).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MRT68921 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Materials:

-

Cells treated with MRT68921

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of MRT68921 (e.g., 0, 1, 5, 10 µM) for 24 hours.[4]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Autophagy Flux Assay by LC3 Western Blotting

This assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine the rate of autophagy.

Materials:

-

Cells treated with MRT68921

-

Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

-

RIPA lysis buffer with protease inhibitors

-

Primary antibody against LC3B

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

Protocol:

-

Seed cells in 6-well plates.

-

Treat cells with MRT68921 (e.g., 1 µM) for a specified time (e.g., 1-4 hours).[2]

-

For the last 2 hours of the MRT68921 treatment, add a lysosomal inhibitor (e.g., 50 nM Bafilomycin A1) to a subset of the wells.

-

Include the following controls: untreated cells, cells treated with only the lysosomal inhibitor, and cells treated with only MRT68921.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the bands corresponding to LC3-I and LC3-II.

-

Quantify the band intensities. An increase in the LC3-II band in the presence of the lysosomal inhibitor compared to its absence indicates autophagic flux. MRT68921 is expected to block this accumulation.

Experimental Workflow Diagram

Caption: General workflow for using MRT68921 in cell culture experiments.

Troubleshooting and Considerations

-

Solubility: Ensure that MRT68921 is fully dissolved in DMSO before preparing working solutions. If precipitation occurs upon dilution in aqueous media, consider using a fresh, anhydrous DMSO stock.[2]

-

DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Cell Line Variability: The sensitivity to MRT68921 can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Autophagy Flux: When assessing autophagy, it is crucial to measure autophagic flux rather than just static levels of LC3-II. The use of lysosomal inhibitors like Bafilomycin A1 or Chloroquine is essential for this purpose.[6]

-

Off-target Effects: While MRT68921 is a potent ULK1/2 inhibitor, it is always good practice to consider potential off-target effects, especially at higher concentrations.

By following these detailed application notes and protocols, researchers can effectively utilize MRT68921 as a tool to investigate the role of autophagy in various cellular processes and to explore its potential as an anti-cancer agent.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 5. apexbt.com [apexbt.com]

- 6. ptglab.com [ptglab.com]

Application Notes and Protocols for ULK1 Inhibitors in Animal Model Studies

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "MRT00033659" did not yield specific search results. The following application notes and protocols are based on studies of well-characterized ULK1 inhibitors, SBI-0206965 and MRT68921, which are presumed to be of interest.

Introduction

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular recycling process.[1][2][3] In many cancers, autophagy is hijacked to support tumor cell survival and growth, making ULK1 an attractive therapeutic target.[4][5] Small molecule inhibitors of ULK1, such as SBI-0206965 and MRT68921, have been developed to block this pro-survival mechanism.[4][6] These notes provide an overview of their application in preclinical animal models of cancer.

Application Notes

Mechanism of Action

ULK1 integrates upstream signals from nutrient and energy sensors like mTORC1 (negative regulator) and AMPK (positive regulator) to control the onset of autophagy.[1][3][5] Under cellular stress or nutrient deprivation, ULK1 is activated and phosphorylates downstream components of the autophagy machinery, including Beclin-1 and ATG14, leading to the formation of the autophagosome.[3][7]

ULK1 inhibitors like SBI-0206965 and MRT68921 competitively bind to the ATP-binding pocket of ULK1 and its homolog ULK2, preventing the phosphorylation of its substrates and thereby blocking autophagic flux.[8][9] This inhibition can lead to the accumulation of toxic protein aggregates and damaged organelles, ultimately inducing apoptosis in cancer cells that are dependent on autophagy for survival.[10] MRT68921 also possesses inhibitory activity against NUAK1, which is involved in antioxidant defense, potentially providing a dual antitumor effect.[6]

Key Applications in Animal Models

-

Antitumor Efficacy: ULK1 inhibitors have demonstrated significant tumor growth inhibition in various xenograft models, including neuroblastoma, non-small cell lung cancer, renal cell carcinoma, and breast cancer.[4][6][11] They can be evaluated as single agents or in combination with other anticancer therapies, such as mTOR inhibitors, where they have shown synergistic effects.[4]

-

Metastasis Inhibition: In a 4T1 breast cancer model, MRT68921 was shown to reduce the number of lung metastatic nodules, suggesting a role for ULK1 in tumor cell dissemination.[8]

-

Pharmacokinetic and Pharmacodynamic Studies: Animal models are crucial for determining the pharmacokinetic profiles of ULK1 inhibitors, including their absorption, distribution, metabolism, and excretion (ADME). For instance, studies in rodents have shown that SBI-0206965 has a short half-life and low oral bioavailability, guiding the selection of administration routes (e.g., intraperitoneal) for efficacy studies.[12]

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for the ULK1 inhibitors SBI-0206965 and MRT68921 from published animal studies.

Table 1: In Vivo Efficacy of SBI-0206965

| Animal Model | Cell Line | Treatment Regimen | Route | Key Findings | Reference |

| BALB/c Nude Mice | A498 (Renal) | Not Specified | i.p. | Significant inhibition of xenograft tumor growth | [11] |

| Sprague-Dawley Rats | N/A (PK study) | 25 mg/kg | i.p. | Brain ECF Cmax of 0.75 µM, half-life of 1-2 hours | [12] |

Table 2: In Vivo Efficacy of MRT68921

| Animal Model | Cell Line | Treatment Regimen | Route | Key Findings | Reference |

| Nude Mice | NCI-H460 (Lung) | 10, 20, 40 mg/kg/day for 7 days | s.c. | Significant dose-dependent decrease in tumor growth | [6][13] |

| Nude Mice | MNK45 (Gastric) | 20 mg/kg every 2 days for 7 treatments | s.c. | Significantly decreased tumor volume | [6][13] |

| BALB/c Mice | 4T1 (Breast) | 20 mg/kg/day for 7 days | i.p. | Reduced the number of lung metastatic nodules | [8] |

Experimental Protocols

Protocol 1: Xenograft Tumor Growth Inhibition Study (General)

This protocol provides a general framework for assessing the in vivo antitumor efficacy of ULK1 inhibitors. Specific parameters should be optimized for each cell line and animal model.

-

Animal Model:

-

Cell Preparation and Implantation:

-

Culture cancer cells (e.g., NCI-H460, SK-N-AS) under standard conditions.[4][6]

-

Harvest cells during logarithmic growth phase and resuspend in a sterile solution (e.g., PBS or media).

-

For subcutaneous xenografts, inject 1-5 x 10^6 cells in a volume of 100-200 µL (often mixed 1:1 with Matrigel) into the flank of the mice.[4][6]

-

-

Treatment Regimen:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment and control groups (n=6-10 mice per group).

-

Prepare the ULK1 inhibitor (e.g., MRT68921) in a suitable vehicle (e.g., DMSO, PEG300, Tween 80, Saline).[14]

-

Administer the compound via the desired route (e.g., subcutaneous or intraperitoneal injection) based on prior pharmacokinetic data.[6][8]

-

Example Dosing: Administer MRT68921 at 10-40 mg/kg daily for a specified duration (e.g., 7-14 days).[6]

-

The control group should receive the vehicle only.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[6]

-

Monitor animal body weight and overall health throughout the study.[13]

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Tumor weight can be measured as a primary endpoint.

-

Tumor tissue can be processed for downstream analyses such as immunohistochemistry (e.g., for markers of proliferation like Ki67, or apoptosis like cleaved caspase-3) or Western blotting.[10][13]

-

Visualizations

Signaling Pathways and Workflows

Caption: ULK1 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Caption: Simplified Mechanism of Action of ULK1 Inhibitors in Cancer Cells.

References

- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. ULK1 - Wikipedia [en.wikipedia.org]

- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. stemcell.com [stemcell.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MRT68921 | Autophagy | TargetMol [targetmol.com]

Application Notes and Protocols for MRT00033659

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT00033659 is a potent, cell-permeable, small molecule inhibitor targeting Casein Kinase 1δ (CK1δ) and Checkpoint Kinase 1 (CHK1) with IC50 values of 0.9 μM and 0.23 μM, respectively.[1] By inhibiting CHK1, a critical component of the DNA damage response (DDR) pathway, this compound disrupts cell cycle checkpoints. This disruption leads to the accumulation of DNA damage, particularly in cancer cells with a high degree of replicative stress, ultimately inducing apoptosis. A key consequence of CHK1 inhibition is the activation of the p53 signaling pathway, a central regulator of cell fate in response to cellular stress.[1] These characteristics make this compound a valuable tool for research in oncology, cell cycle regulation, and DNA repair.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₄O | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| Target(s) | CK1δ, CHK1 | [1] |

| IC50 Values | CK1δ: 0.9 μM, CHK1: 0.23 μM | [1] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |

| Appearance | Crystalline solid | |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (in Solvent) | -80°C for up to 1 year | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

-

Weigh this compound: On an analytical balance, carefully weigh out 1 mg of this compound powder.

-

Note: For different desired stock concentrations or starting amounts, adjust the calculations accordingly.

-

-

Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

For 1 mg of this compound (0.001 g) and a molecular weight of 266.3 g/mol : Volume (L) = 0.001 g / (0.01 mol/L * 266.3 g/mol ) = 0.0003755 L = 375.5 µL

-

-

Dissolution: Add 375.5 µL of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Cell-Based Assay for Evaluating Cell Viability

This protocol provides a general method for assessing the effect of this compound on the viability of a cancer cell line using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment:

-

Add 10 µL of the cell viability reagent to each well.

-

Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration of this compound. Plot the results to determine the IC50 value.

Visualizations

Experimental Workflow: Preparing this compound Stock Solution

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: Activation of p53 by this compound

References

Application Notes and Protocols: Western Blotting with MRT00033659, a ULK1/2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRT00033659 is a potent and selective inhibitor of ULK1 and ULK2 (Unc-51 like autophagy activating kinase 1 and 2), key serine/threonine kinases that play a crucial role in the initiation of autophagy.[1] Western blotting is a fundamental technique to assess the efficacy and mechanism of action of this compound by detecting changes in the phosphorylation status of ULK1/2 substrates and other autophagy-related proteins. These application notes provide a detailed protocol for utilizing Western blotting to study the effects of this compound in cell culture models.

Signaling Pathway

This compound inhibits the kinase activity of the ULK1/2 complex, which is a critical initiator of the autophagy cascade. Under nutrient deprivation, ULK1 is activated and phosphorylates several downstream targets, including Beclin-1 (BECN1) and VPS34, leading to the formation of the autophagosome. Inhibition of ULK1/2 by this compound is expected to block these phosphorylation events and subsequent steps in autophagy.

Caption: ULK1/2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blotting for this compound Efficacy

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in protein phosphorylation.

I. Cell Culture and Treatment

-

Plate cells at a desired density in a 6-well plate or 10 cm dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 1 hour).[1] Include a vehicle-treated control (e.g., DMSO).

-